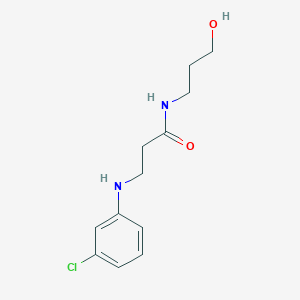
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide is a chemical compound that features a chlorophenyl group, a hydroxypropyl group, and a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide typically involves the reaction of 3-chlorophenylamine with 3-chloropropanol to form an intermediate, which is then reacted with beta-alanine to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N3-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH~3~).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N3-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(3-Chlorophenyl)-N-(2-hydroxyethyl)-beta-alaninamide
- N~3~-(4-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide
- N~3~-(3-Bromophenyl)-N-(3-hydroxypropyl)-beta-alaninamide
Uniqueness
N~3~-(3-Chlorophenyl)-N-(3-hydroxypropyl)-beta-alaninamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties
Properties
CAS No. |
87231-29-6 |
|---|---|
Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
3-(3-chloroanilino)-N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C12H17ClN2O2/c13-10-3-1-4-11(9-10)14-7-5-12(17)15-6-2-8-16/h1,3-4,9,14,16H,2,5-8H2,(H,15,17) |
InChI Key |
VXTUVDJQWQEEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCC(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
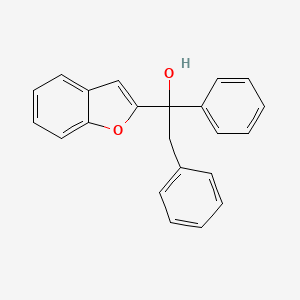
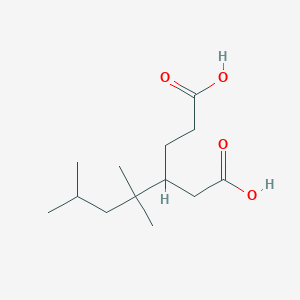
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)


![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
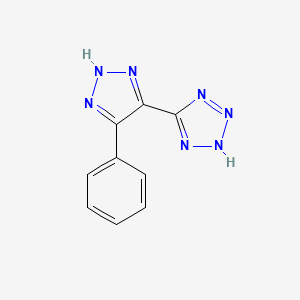
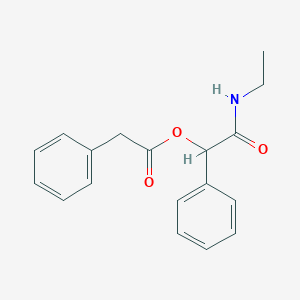
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
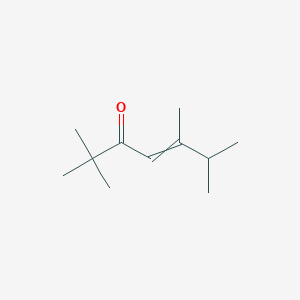
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)
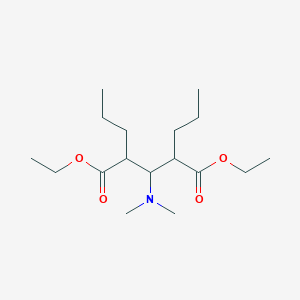
![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
